1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
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Overview
Description
1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with appropriate reagents. For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with new functional groups.
Scientific Research Applications
1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: A closely related compound with similar structural features.
1-[1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one: Another heterocyclic compound with comparable biological activities.
Uniqueness
1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one stands out due to its unique combination of a triazole ring with a phenylpyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
88627-05-8 |
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Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
1-[5-methyl-1-(2-phenylpyrimidin-4-yl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C15H13N5O/c1-10-14(11(2)21)18-19-20(10)13-8-9-16-15(17-13)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
RBZHILYXRCUSON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=NC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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